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Introduction

CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic
detergent commonly used for solubilizing membrane proteins and breaking protein-protein
interactions. Its non-denaturing properties make it valuable in maintaining protein structure and
function during extraction and purification. However, the presence of CHAPS can interfere with
downstream applications such as mass spectrometry, isoelectric focusing, and certain
chromatographic techniques. Therefore, its efficient removal from protein samples is a critical
step in many research and drug development workflows.

This document provides detailed application notes and protocols for four common techniques
used to remove CHAPS from protein samples: dialysis, diafiltration (ultrafiltration), gel filtration
chromatography, and protein precipitation.

Comparison of CHAPS Removal Techniques

The choice of method for removing CHAPS depends on factors such as the properties of the
protein of interest, the required final concentration of the protein, the sample volume, and the
downstream application. The following table summarizes the quantitative performance of the
different techniques.
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Experimental Protocols

Dialysis

Dialysis is a widely used technique for removing small molecules like detergents from protein
samples. It relies on the principle of diffusion across a semi-permeable membrane. CHAPS

monomers, with a molecular weight of 614.9 g/mol , can readily pass through the pores of the

dialysis membrane, while the larger protein molecules are retained.[2]
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Caption: Workflow for CHAPS removal using dialysis.

o Select Dialysis Tubing: Choose a dialysis tubing with a molecular weight cut-off (MWCO) that
is significantly smaller than the molecular weight of the protein of interest but large enough to
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allow CHAPS to pass through (e.g., 10 kDa MWCO).

o Prepare Dialysis Tubing: Cut the required length of tubing and hydrate it according to the
manufacturer's instructions. This usually involves boiling in a solution of sodium bicarbonate
and EDTA, followed by thorough rinsing with deionized water.

o Prepare Protein Sample: The protein sample should be in a liquid state.

o Load Sample: Pipette the protein sample into the prepared dialysis tubing, leaving some
space at the top.

o Seal Tubing: Securely close both ends of the dialysis tubing with clips, ensuring there are no
leaks.

» Dialysis: Place the sealed dialysis bag in a beaker containing a large volume of CHAPS-free
buffer (at least 200 times the sample volume).

 Stirring: Gently stir the buffer using a magnetic stir bar at a low speed to facilitate diffusion.
Perform the dialysis at 4°C to maintain protein stability.

o Buffer Exchange: For efficient removal, change the dialysis buffer 2-3 times, with each
change occurring after 4-6 hours of dialysis.

o Sample Recovery: After the final buffer change, carefully remove the dialysis bag, gently blot
the outside to remove excess buffer, and recover the protein sample by cutting open one end
of the tubing and pipetting out the contents.

Diafiltration (Ultrafiltration)

Diafiltration is a rapid and efficient method for removing detergents and exchanging buffers. It
utilizes ultrafiltration membranes to separate molecules based on size. The sample is washed
with a detergent-free buffer, which forces the smaller CHAPS molecules through the membrane
while retaining the larger protein.[3][4][5] This can be performed using centrifugal devices for
smaller volumes or tangential flow filtration systems for larger scales.
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Caption: Workflow for CHAPS removal using diafiltration.

» Select Filter Unit: Choose a centrifugal filter unit with an appropriate MWCO (e.g., 10 kDa)
for your protein.
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e Pre-rinse: Pre-rinse the filter unit with buffer to remove any potential contaminants.

e Load Sample: Add the protein sample containing CHAPS to the sample reservoir of the filter
unit.

 First Centrifugation: Centrifuge the unit according to the manufacturer's instructions (e.g.,
5000 x g for 10-30 minutes) until the sample volume is reduced to the desired level.

e Discard Flow-through: The flow-through contains the removed CHAPS. Discard it.

» Buffer Addition: Add CHAPS-free buffer to the sample reservoir, bringing the volume back to
the original sample volume. Gently mix to resuspend the protein.

o Repeat: Repeat the centrifugation and buffer addition steps 3-5 times to ensure complete
removal of CHAPS.

o Sample Recovery: After the final centrifugation step, recover the concentrated, CHAPS-free
protein sample from the sample reservoir.

Gel Filtration Chromatography

Gel filtration, or size-exclusion chromatography, separates molecules based on their
hydrodynamic radius. The chromatography column is packed with porous beads. Larger
molecules (proteins) are excluded from the pores and travel through the column faster, eluting
first. Smaller molecules (CHAPS monomers) enter the pores, taking a longer, more tortuous
path, and elute later.
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Caption: Workflow for CHAPS removal using gel filtration.

e Select Column: Choose a pre-packed or self-packed gel filtration column with a resin that
has an appropriate fractionation range for your protein.
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o Equilibrate Column: Equilibrate the column with at least two column volumes of CHAPS-free
buffer at the desired flow rate.

e Load Sample: Apply the protein sample containing CHAPS to the top of the column. The
sample volume should ideally be less than 5% of the total column volume for optimal
resolution.

o Elution: Begin eluting the sample with the CHAPS-free buffer at a constant flow rate.

o Fraction Collection: Collect fractions of a defined volume as the sample moves through the
column.

e Monitor Elution: Monitor the protein elution profile by measuring the absorbance at 280 nm.
The protein should elute in the earlier fractions.

» Pool Fractions: Pool the fractions that contain the protein of interest.

e Analysis: Optionally, analyze the pooled fractions and later fractions to confirm the presence
of protein and the absence of CHAPS.

Protein Precipitation

Protein precipitation involves adding a reagent that reduces the solubility of the protein,
causing it to precipitate out of the solution. The detergent, being soluble in the precipitating
agent, remains in the supernatant. Common precipitating agents include trichloroacetic acid
(TCA), acetone, and ammonium sulfate. This method is effective but carries the risk of protein
denaturation.
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Caption: Workflow for CHAPS removal by protein precipitation.

o Preparation: Pre-chill the protein sample and the acetone to -20°C.
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» Precipitation: Add four volumes of cold acetone to one volume of the protein sample. Mix
gently by inverting the tube.

e Incubation: Incubate the mixture at -20°C for at least 1 hour to allow for complete protein
precipitation.

o Centrifugation: Centrifuge the sample at high speed (e.g., 13,000-15,000 x g) for 10-15
minutes at 4°C to pellet the precipitated protein.

o Decant Supernatant: Carefully decant and discard the supernatant, which contains the
CHAPS and other soluble components.

o Wash Pellet: (Optional but recommended) Add a small volume of cold acetone to the pellet,
gently mix, and centrifuge again to wash the pellet. This helps to remove any remaining
contaminants.

o Dry Pellet: After removing the supernatant from the wash step, allow the protein pellet to air-
dry for a few minutes to remove residual acetone. Do not over-dry, as this can make
resolubilization difficult.

o Resolubilization: Resuspend the protein pellet in a suitable CHAPS-free buffer. Gentle
vortexing or pipetting may be required to fully dissolve the protein.

Conclusion

The removal of CHAPS from protein samples is a crucial step for the success of many
downstream applications. The choice of the removal technique should be carefully considered
based on the specific requirements of the experiment. Dialysis and gel filtration are gentle
methods suitable for sensitive proteins, while diafiltration offers a faster and more efficient
alternative that can also concentrate the sample. Protein precipitation is a useful technique for
concentrating proteins and removing various contaminants but carries a higher risk of
denaturation. The detailed protocols provided in this application note serve as a guide for
researchers to effectively remove CHAPS and obtain high-quality protein samples for their
studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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